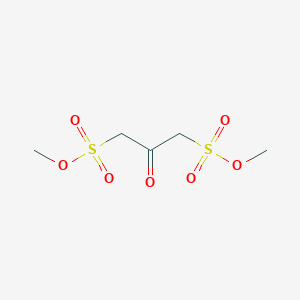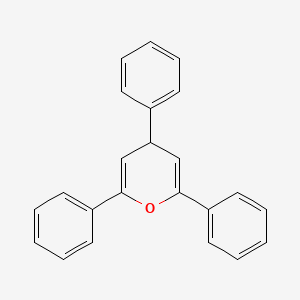
2,4,6-Triphenyl-4H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-4H-pyran typically involves multicomponent reactions. One common method is the Knoevenagel condensation, which involves the reaction of substituted aldehydes, active methylene compounds, and methyl acetoacetate in the presence of a catalyst. For example, a catalytic amount of 10 mg can yield a 97% pyran product in just 15 minutes under ethanol as the solvent .
Industrial Production Methods
Industrial production of this compound may utilize similar multicomponent reactions but on a larger scale. The use of green chemistry principles, such as sustainable catalysts and eco-friendly solvents, is increasingly emphasized to enhance yield, reduce reaction time, and minimize environmental impact .
化学反应分析
Types of Reactions
2,4,6-Triphenyl-4H-pyran undergoes various chemical reactions, including:
Photochemical Reactions: Upon irradiation, it can undergo a 1,5-electrocyclic reaction, leading to the formation of oxabicyclohexene derivatives.
Nucleophilic Addition: Nucleophilic addition reactions occur at the carbon atoms in the 2, 4, and 6 positions of the pyran ring.
Common Reagents and Conditions
Oxidizing Agents: Lead tetraacetate is commonly used for oxidation reactions.
Photochemical Conditions: UV irradiation is employed for photochemical transformations.
Major Products
Oxidation: 2-Benzoyl-5-phenylfuran.
Photochemical Reaction: 1,3,5,6-Tetraphenyl-2-oxabicyclo[3.1.0]hex-3-ene.
科学研究应用
2,4,6-Triphenyl-4H-pyran has a broad spectrum of applications in scientific research:
作用机制
The mechanism of action of 2,4,6-Triphenyl-4H-pyran involves its interaction with molecular targets and pathways:
Calcium Channel Blockade: It exhibits relaxant effects on smooth muscle airways, potentially through calcium channel blockade, similar to 1,4-dihydropyridines.
Photochemical Pathways: In photochemical reactions, it undergoes a 1,5-electrocyclic reaction, forming intermediate compounds that further transform under irradiation.
相似化合物的比较
2,4,6-Triphenyl-4H-pyran can be compared with other similar compounds:
2,6-Diphenyl-4H-thiopyran: Undergoes similar oxidation reactions but forms different products such as 2,6-diphenyl-4H-thiopyran-4-one.
2,6-Diphenyl-4H-selenopyran: Also undergoes oxidation but forms 2,6-diphenyl-4H-selenopyran-4-one.
4H-Pyran Derivatives: These include various substituted pyrans that exhibit different chemical and biological properties.
2,4,6-Triphenyl-4H
属性
CAS 编号 |
801-06-9 |
|---|---|
分子式 |
C23H18O |
分子量 |
310.4 g/mol |
IUPAC 名称 |
2,4,6-triphenyl-4H-pyran |
InChI |
InChI=1S/C23H18O/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17,21H |
InChI 键 |
GIPVJEYAHJLFPQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C=C(OC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


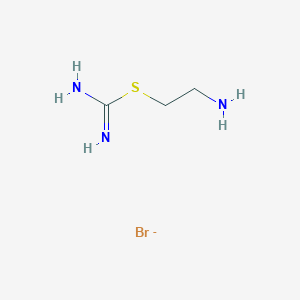
![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)
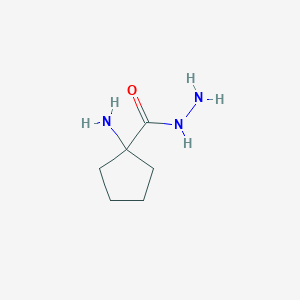

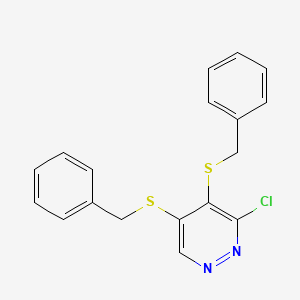
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)


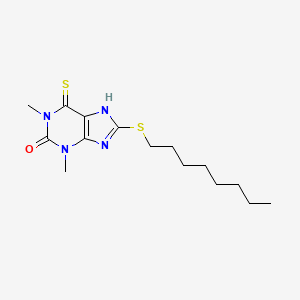
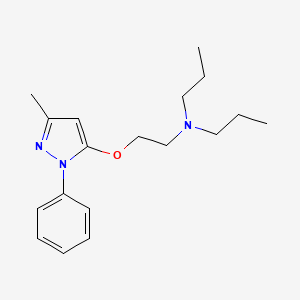
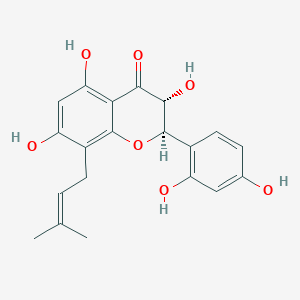
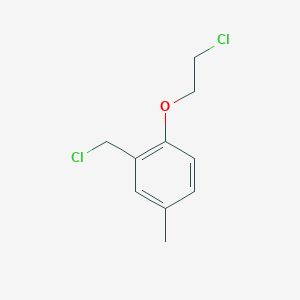
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)
